6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo-
Overview
Description
6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- is a chemical compound with the molecular formula C5H4N4OS. It is also known as 2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercapto-6-hydroxypurine with methylating agents to introduce the dimethyl groups at the 3 and 8 positions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 2 and 6 positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives .
Scientific Research Applications
6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with cofactors. It may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to disruptions in replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
2-Thioxanthine: Another thioxo derivative of purine with similar chemical properties.
6-Hydroxy-2-mercaptopurine: A related compound with a hydroxyl group at the 6 position and a mercapto group at the 2 position.
2-Mercaptohypoxanthine: Similar structure but with a mercapto group instead of a thioxo group.
Uniqueness
6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,8-dimethyl-2-sulfanylidene-7H-purin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-3-8-4-5(9-3)11(2)7(13)10-6(4)12/h1-2H3,(H,8,9)(H,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHCULJBONWPBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC(=S)N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398838 | |
Record name | 6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91725-06-3 | |
Record name | 6H-Purin-6-one, 1,2,3,7-tetrahydro-3,8-dimethyl-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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